3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Attachment of the hexyloxyphenyl group: This step typically involves a substitution reaction where the hexyloxyphenyl group is introduced.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
What sets 3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H44N4O5 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C31H44N4O5/c1-4-5-6-7-18-40-24-10-8-23(9-11-24)35-29(38)19-26(30(35)39)34-16-14-33(15-17-34)13-12-32-22-25-27(36)20-31(2,3)21-28(25)37/h8-11,22,25-26H,4-7,12-21H2,1-3H3 |
InChI Key |
TWNDIIYUCPBMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCN=CC4C(=O)CC(CC4=O)(C)C |
Origin of Product |
United States |
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